molecular formula C22H24FN7O2 B3017043 (3-(4-氟苯基)-1H-吡唑-5-基)(4-(6-吗啉嘧啶-4-基)哌嗪-1-基)甲苯酮 CAS No. 1239692-75-1

(3-(4-氟苯基)-1H-吡唑-5-基)(4-(6-吗啉嘧啶-4-基)哌嗪-1-基)甲苯酮

货号 B3017043
CAS 编号: 1239692-75-1
分子量: 437.479
InChI 键: KONVDWGNFRUDEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone," is a complex molecule that appears to incorporate several functional groups and structural motifs common in medicinal chemistry. These include a pyrazole ring, a fluorophenyl group, a morpholine ring, and a piperazine moiety. Such structures are often seen in drug design due to their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, enaminones were synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, leading to the formation of compounds with piperazine or morpholine moieties . Although the exact synthesis of the compound is not detailed, the methods used for similar structures involve multi-step reactions, often starting with simple ketones and building complexity through the addition of various reagents and functional groups.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine moieties has been confirmed using single crystal X-ray crystallography . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a fluorophenyl group in the compound suggests potential for enhanced binding affinity due to the electronegative nature of fluorine.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of enaminones with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . These reactions are typically performed under acidic conditions and can result in good yields of the desired products. The specific reactions for the synthesis of the compound would likely involve similar condensation and substitution steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Dihydropyrimidinone derivatives containing piperazine or morpholine moieties are likely to have good solubility in polar solvents due to the presence of heteroatoms that can engage in hydrogen bonding . The fluorine atom in the compound would contribute to its lipophilicity, potentially affecting its ability to cross biological membranes.

科学研究应用

抗增殖活性

化合物(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉代)甲苯酮,是所查询化学物质的变体,已对其抗增殖活性进行了研究。其结构使用各种光谱方法和 X 射线衍射研究进行了表征。这项研究表明在抑制细胞增殖中的潜在应用,这可能对癌症研究产生影响 (Prasad 等人,2018)

抗肿瘤活性

另一项研究调查了一种具有结构相似性的化合物,3-氨基-4-吗啉-1H-吲唑-1-基(3-氟苯基)甲苯酮,以了解其抗肿瘤特性。这项研究强调了其对各种癌细胞系增殖的独特抑制作用 (Tang 和 Fu,2018)

抗菌和抗真菌特性

一种相关的化合物,新型 1,5-二取代吡唑和异恶唑衍生物,显示出有希望的抗菌和抗真菌活性。这项研究将这些化学结构的潜在医疗应用扩展到传染病领域 (Sanjeeva、Reddy 和 Venkata,2022)

酶抑制活性

对 1-苯基-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺的衍生物进行了评估,以了解它们对各种酶的抑制活性。这些研究表明在酶调节中的潜在应用,这在药物开发中可能很重要 (Cetin 等人,2021)

抗惊厥剂

探索了诸如 (5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲苯酮衍生物作为抗惊厥剂的潜力。这项研究证明了这些化合物在癫痫发作治疗中的潜在用途 (Malik 和 Khan,2014)

中枢神经系统抑制剂活性

一项关于新型 (1,3-二烷基-5-氨基-1H-吡唑-4-基)芳基甲苯酮的研究证明了中枢神经系统抑制剂活性以及潜在的抗惊厥特性。这项研究有助于我们了解这些化合物在神经药理学中的潜在用途 (Butler、Wise 和 Dewald,1984)

未来方向

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy, safety, and mechanism of action .

属性

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN7O2/c23-17-3-1-16(2-4-17)18-13-19(27-26-18)22(31)30-7-5-28(6-8-30)20-14-21(25-15-24-20)29-9-11-32-12-10-29/h1-4,13-15H,5-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVDWGNFRUDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。